molecular formula C19H18N2O6 B5690775 methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate

Cat. No.: B5690775
M. Wt: 370.4 g/mol
InChI Key: IIVSJXFJQCQBNA-UHFFFAOYSA-N
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Description

Methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a pyridazinone moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Moiety: This can be achieved by reacting a suitable hydrazine derivative with a diketone or ketoester under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group:

    Formation of the Furan Ring: The furan ring can be synthesized via a cyclization reaction involving an appropriate precursor such as a 1,4-dicarbonyl compound.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-((3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate: shares similarities with other pyridazinone derivatives and furan-containing compounds.

    Pyridazinone Derivatives: These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Furan-Containing Compounds: Furan derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and stability.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both the pyridazinone and furan moieties provides a versatile platform for the development of new compounds with tailored properties.

Properties

IUPAC Name

methyl 5-[[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-24-15-7-4-12(10-17(15)25-2)14-6-9-18(22)21(20-14)11-13-5-8-16(27-13)19(23)26-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVSJXFJQCQBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(O3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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